2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
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Overview
Description
2-{[5-(4-Chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a synthetic compound belonging to the class of triazole derivatives. This chemical is notable for its complex structure that combines a triazole ring with phenyl and acetamide groups. Its unique configuration makes it valuable in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide, the following synthetic route is often employed:
Formation of the Triazole Ring: The initial step involves the preparation of the 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole. This is usually achieved through cyclization reactions involving hydrazine and appropriate precursors under reflux conditions.
Attachment of the Sulfanyl Group: The 3-position of the triazole ring is then functionalized with a sulfanyl group. This is generally done using thiols in the presence of a suitable catalyst.
Nucleophilic Substitution: The final stage involves the acylation of the sulfanyl-triazole with N-(4-ethylphenyl)acetamide in the presence of an activating agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial Production Methods
In industrial settings, the preparation of this compound is scaled up using similar synthetic routes with optimizations to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques like crystallization or chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The sulfanyl group can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The triazole ring and phenyl groups remain stable under mild reducing conditions, though extreme reduction could disrupt the structure.
Substitution: Halogen substitution reactions can occur at the chlorophenyl moiety, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in appropriate solvents.
Reduction: Mild reducing agents like sodium borohydride (NaBH₄) in methanol.
Substitution: Halogen exchange can be achieved using sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products Formed from These Reactions
Oxidation: Produces sulfoxide or sulfone derivatives.
Reduction: Maintains the original structure unless extreme conditions are used.
Substitution: Substituted phenyl derivatives with altered halogen groups.
Scientific Research Applications
2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules, especially in the development of new pharmaceuticals.
Biology: Acts as a probe in biological assays to study enzyme interactions and pathways.
Medicine: Explored for its potential therapeutic properties, such as antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and agrochemicals.
Mechanism of Action
The compound’s mechanism of action often involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the phenyl and acetamide groups can enhance binding affinity and specificity for target molecules.
Comparison with Similar Compounds
When comparing 2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide with similar compounds, its uniqueness can be highlighted in terms of:
Binding Affinity: Superior binding to enzyme active sites compared to analogs lacking the triazole or sulfanyl group.
Therapeutic Potential: Enhanced activity in biological assays compared to simpler triazole derivatives.
List of Similar Compounds
4-Phenyl-1,2,4-triazole derivatives.
4H-1,2,4-Triazol-3-yl sulfanyl compounds.
N-Phenylacetamide analogs.
There you have it—an article on the fascinating compound this compound
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4OS/c1-3-13-4-10-16(11-5-13)21-17(25)12-26-19-23-22-18(24(19)2)14-6-8-15(20)9-7-14/h4-11H,3,12H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWCETZJPMXEMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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